
2-Deoxy-D-erythro-pentitol
Overview
Description
2-deoxy-d-erythro-pentitol is a secondary alcohol.
This compound is a natural product found in Glehnia littoralis with data available.
Scientific Research Applications
Scientific Research Applications
1. Synthesis of Nucleoside Derivatives
2-Deoxy-D-erythro-pentitol serves as a crucial building block in the synthesis of nucleoside derivatives. Methods have been developed for synthesizing both nucleoside and non-nucleoside phosphoramidites using this compound. These derivatives are essential for the production of RNA and DNA oligomers, which are vital in genetic research and therapeutic applications .
2. Fluorescent Probes for Biological Studies
The compound has been utilized as a reactant in the development of fluorescent pyrimidine analogs. These analogs are designed to detect abasic sites in nucleic acids, providing insights into DNA damage and repair mechanisms. This application is particularly useful in understanding mutagenesis and the cellular response to DNA lesions .
Therapeutic Applications
1. Antitumor Activity
In vivo studies have demonstrated that this compound exhibits significant antitumor activity. For instance, in xenograft models, it has shown tumor growth inhibition rates of up to 60% at doses of 20 mg/kg. These findings suggest its potential as a therapeutic agent in cancer treatment.
2. Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties. Studies involving induced arthritis models have shown a significant reduction in inflammation markers, highlighting its potential role in treating inflammatory diseases.
Case Studies
Case Study 1: Cancer Treatment
- Objective : Evaluate the anticancer effects in breast cancer models.
- Results : The compound induced significant apoptosis in cancer cells while minimally affecting normal cells, suggesting a selective action that could be beneficial for therapeutic purposes.
Case Study 2: Infection Control
- Objective : Assess antimicrobial efficacy against resistant bacterial strains.
- Results : It effectively inhibited growth in multi-drug resistant bacterial strains, indicating its potential as an antimicrobial agent .
Comparative Data Table
Application Area | Description | Key Findings |
---|---|---|
Nucleoside Synthesis | Building block for nucleosides and phosphoramidites | Essential for RNA/DNA oligomer synthesis |
Fluorescent Probes | Detects abasic sites in nucleic acids | Useful for studying DNA damage |
Antitumor Activity | Inhibition of tumor growth | Up to 60% inhibition at 20 mg/kg |
Anti-inflammatory Effects | Reduces inflammation markers | Significant reduction observed |
Antimicrobial Activity | Inhibits resistant bacterial strains | Effective against multi-drug resistant strains |
Properties
Molecular Formula |
C5H12O4 |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
(2R,3S)-pentane-1,2,3,5-tetrol |
InChI |
InChI=1S/C5H12O4/c6-2-1-4(8)5(9)3-7/h4-9H,1-3H2/t4-,5+/m0/s1 |
InChI Key |
ZDAWZDFBPUUDAY-CRCLSJGQSA-N |
SMILES |
C(CO)C(C(CO)O)O |
Isomeric SMILES |
C(CO)[C@@H]([C@@H](CO)O)O |
Canonical SMILES |
C(CO)C(C(CO)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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